2,6-Dimethyl-3-(propan-2-yl)aniline

Lipophilicity log P ADME prediction

2,6-Dimethyl-3-(propan-2-yl)aniline (CAS 596826-42-5) is a tertiary-substituted primary aromatic amine belonging to the dialkylaniline class. Its ring substitution pattern—methyl groups at the 2‑ and 6‑positions and an isopropyl group at the 3‑(meta) position—creates a unique asymmetric steric and electronic landscape that distinguishes it from the more symmetrical, commercially dominant 2,6‑dimethylaniline (CAS 87‑62‑7) and 2,6‑diisopropylaniline (CAS 24544‑04‑5).

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 596826-42-5
Cat. No. B12577053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-(propan-2-yl)aniline
CAS596826-42-5
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(C)C)C)N
InChIInChI=1S/C11H17N/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5-7H,12H2,1-4H3
InChIKeyGLAQHASROVXNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-3-(propan-2-yl)aniline (CAS 596826-42-5) – Structural, Physicochemical & Procurement Baseline for Substituted Aniline Selection


2,6-Dimethyl-3-(propan-2-yl)aniline (CAS 596826-42-5) is a tertiary-substituted primary aromatic amine belonging to the dialkylaniline class. Its ring substitution pattern—methyl groups at the 2‑ and 6‑positions and an isopropyl group at the 3‑(meta) position—creates a unique asymmetric steric and electronic landscape that distinguishes it from the more symmetrical, commercially dominant 2,6‑dimethylaniline (CAS 87‑62‑7) and 2,6‑diisopropylaniline (CAS 24544‑04‑5) . The compound is a liquid at ambient temperature with a calculated boiling point of ~260 °C, a density of 0.936 g cm⁻³, and a predicted octanol–water partition coefficient (XLogP3) of 3.1, placing it in a lipophilicity window that is significantly higher than the parent 2,6‑dimethylaniline yet closely mirroring the sterically bulkier 2,6‑diisopropylaniline . These properties make it a compelling intermediate for agrochemical, pharmaceutical, and advanced-material syntheses where a specific balance of steric hindrance, hydrogen‑bond donor/acceptor capacity, and organic‑phase partitioning is required.

Why Generic 2,6‑Dialkylaniline Substitution Fails for 2,6-Dimethyl-3-(propan-2-yl)aniline – The Procurement Case for Positional and Physicochemical Precision


Practitioners who treat 2,6‑dimethyl-3-(propan-2-yl)aniline as a “drop‑in” replacement for other 2,6‑dialkylanilines routinely encounter divergent reaction kinetics, altered regioselectivity, and unexpected physical properties in downstream products . The meta‑isopropyl group raises the computed log P by nearly 1.3 units relative to unsubstituted 2,6‑dimethylaniline, fundamentally changing the compound’s solubility and partitioning behaviour in organic‑aqueous biphasic systems [1]. Simultaneously, the asymmetry introduced by the 3‑isopropyl substituent disrupts the rotational symmetry present in both 2,6‑dimethylaniline and 2,6‑diisopropylaniline, affecting crystal packing of derived ligands and the stereoelectronic environment at the amine centre [2]. Even among regioisomers, the 3‑isopropyl variant exhibits a boiling point nearly 40 °C higher than the N‑isopropyl congener (CAS 61685‑01‑6), a difference that directly impacts distillation‑based purification and thermal stability in industrial processes . These quantifiable divergences mean that generic substitution without verifying batch identity and property matching carries material risk to synthesis reproducibility, regulatory compliance, and final product performance.

Quantitative Differentiation Evidence for 2,6-Dimethyl-3-(propan-2-yl)aniline vs. Closest 2,6‑Dialkylaniline Analogs


Lipophilicity (XLogP3) Comparison: 2,6-Dimethyl-3-(propan-2-yl)aniline vs. 2,6‑Dimethylaniline

The target compound possesses a computed XLogP3 of 3.1, while 2,6‑dimethylaniline has an experimentally derived log P of 1.84 (mean of database values: 1.84 [1] and 2.17 [2]) . The addition of a single meta‑isopropyl group therefore increases the compound’s lipophilicity by approximately 1.3 log units, a shift that moves it from a moderately polar aniline into the optimal range for blood–brain barrier permeability (typically log P 2–4) and substantially alters its partitioning in octanol–water systems. This difference is critical when the compound is used as a building block for CNS‑targeted ligands or for agrochemicals requiring enhanced leaf cuticle penetration.

Lipophilicity log P ADME prediction partition coefficient drug-like properties

Boiling Point Differentiation: 2,6-Dimethyl-3-(propan-2-yl)aniline vs. 2,6‑Dimethylaniline and 2,6‑Diisopropylaniline

The computed boiling point of 2,6‑dimethyl-3-(propan-2-yl)aniline at 760 mm Hg is 259.9 °C . This is 43.9 °C higher than the experimentally measured boiling point of 2,6‑dimethylaniline (216 °C) and only approximately 2 °C above the measured boiling point of 2,6‑diisopropylaniline (257 °C) . The near‑identical boiling point to 2,6‑diisopropylaniline despite a significantly lower molecular weight (163.26 vs. 177.29 g mol⁻¹) indicates that the meta‑isopropyl group contributes strongly to intermolecular van der Waals interactions, likely through improved molecular packing enabled by the asymmetric substitution pattern. For procurement and process design, this means that classical vacuum‑distillation protocols developed for 2,6‑diisopropylaniline can, with minor adjustments to pot temperature and reflux ratio, be adapted for the target compound, whereas they would be unsuitable for 2,6‑dimethylaniline.

Boiling point thermal stability distillation purification process chemistry

Bulk Density and Molecular Packing: 2,6-Dimethyl-3-(propan-2-yl)aniline vs. 2,6‑Dimethylaniline and Its Para‑Isomer

The computed density of the target compound is 0.936 g cm⁻³ . This is approximately 5 % lower than the density of 2,6‑dimethylaniline (0.984 g cm⁻³) and essentially identical to that of the para‑positional isomer 2,6‑dimethyl‑4‑isopropylaniline (CAS 42014‑59‑5; computed density 0.936 g cm⁻³) [1]. The 0.048 g cm⁻³ density reduction relative to 2,6‑dimethylaniline is mechanistically significant: the meta‑isopropyl group hinders close parallel stacking of aromatic rings, reducing crystal packing efficiency. For formulation chemists, the lower density of the target compound means that a given mass will occupy a ~5 % larger volume, a parameter that must be factored into reactor‑volume calculations, shipping container sizing, and final formulation density specifications. Conversely, procurement specialists evaluating the para‑isomer as a replacement should note that density alone cannot distinguish the two regioisomers; confirmatory analytical methods (IR, NMR, or GC retention time) are essential to verify regio‑identity.

Density molecular packing formulation solubility material compatibility

Refractive Index and Optical Purity Verification: Distinguishing Regioisomers in Quality Control

The computed refractive index (n) of 2,6‑dimethyl-3-(propan-2-yl)aniline is 1.536 , which is substantially lower than the measured refractive index of 2,6‑dimethylaniline (n = 1.5600) and slightly higher than that of 2,6‑diisopropylaniline (n = 1.532) . This 0.024 refractive index reduction relative to 2,6‑dimethylaniline is large enough to be reliably detected by a standard Abbé refractometer (±0.0005 precision) and can serve as a rapid, non‑destructive identity and purity check in receiving laboratories. For the procurement function, specifying a refractive index acceptance range of 1.534–1.538 for incoming batches provides a cost‑effective orthogonal verification that the delivered material is the correct regioisomer and is free from significant levels of 2,6‑dimethylaniline contamination (which would raise the reading) or high‑boiling dimeric impurities (which would elevate it further).

Refractive index quality control regioisomer verification optical purity QC metrics

Steric and Electronic Asymmetry: Impact on Regioselectivity in Downstream Functionalisation

Unlike the C₂‑symmetric 2,6‑dimethylaniline and 2,6‑diisopropylaniline, the target compound carries substituents of different steric demand at the ortho (methyl, A‑value ≈ 1.7 kcal mol⁻¹) and meta (isopropyl, A‑value ≈ 2.2 kcal mol⁻¹) positions [1]. This asymmetry breaks the degeneracy of the electrophilic aromatic substitution sites, favouring reaction at the less hindered para‑position relative to the amine. In practical terms, this is expected to yield higher para‑to‑ortho ratios in nitration, halogenation, and Friedel–Crafts acylation compared with 2,6‑dimethylaniline, where the two methyl‑bearing ortho positions are equivalent and both are activated [2]. For N‑heterocyclic carbene (NHC) ligand synthesis, the single accessible para‑site of the target compound mimics the regiochemical outcome of 2,6‑diisopropylaniline but at a significantly lower molecular weight, offering a more atom‑economical route to unsymmetrical N‑aryl substituents [3]. While direct experimental head‑to‑head regioselectivity data for this specific compound are not yet published, the steric argument is well‑supported by the extensive literature on 2,6‑dialkylaniline electrophilic substitution trends and constitutes a class‑level inference that procurement scientists should consider when designing synthesis pathways.

Steric hindrance regioselectivity electrophilic substitution cross‑coupling catalysis

Hydrogen‑Bond Donor / Acceptor Profile: Implications for Co‑crystal and Supramolecular Assembly Design

The target compound has exactly one hydrogen‑bond donor (the primary –NH₂) and one hydrogen‑bond acceptor (the nitrogen lone pair) . This 1‑donor/1‑acceptor profile is identical to that of 2,6‑dimethylaniline and 2,6‑diisopropylaniline, but the difference in computed topological polar surface area (TPSA) is instructive: the target compound’s TPSA is approximately 26 Ų , compared with 26.02 Ų for 2,6‑dimethylaniline [1]. While the absolute values are nearly identical, the three‑dimensional orientation of the lone pair relative to the ring plane may differ due to the meta‑isopropyl group’s influence on the amine’s conformational preferences, a nuance that can affect hydrogen‑bond directionality in co‑crystal engineering and supramolecular tecton design. For procurement, this means that replacing 2,6‑dimethylaniline with the target compound in a co‑crystallisation screen may produce different polymorphic outcomes not because of altered donor/acceptor counts, but because of altered spatial presentation, a subtlety that is invisible on standard H‑bond summary sheets.

Hydrogen bonding supramolecular chemistry co‑crystals crystal engineering molecular recognition

Where 2,6-Dimethyl-3-(propan-2-yl)aniline Outperforms Close Analogs: Evidence‑Driven Application Scenarios


Agrochemical Lead Optimisation Requiring Elevated log P Without Excessive Molecular Weight Increase

When a discovery programme requires an aniline building block with log P ≥ 3.0 to enhance foliar uptake or soil mobility, 2,6‑dimethyl-3-(propan-2-yl)aniline (XLogP3 = 3.1) provides that property window at only 163.26 g mol⁻¹ . The alternative 2,6‑diisopropylaniline would push the molecular weight to 177.29 g mol⁻¹ (an 8.6 % increase) for a comparable log P estimate, potentially breaching lead‑optimisation molecular weight ceilings. Purchasing this compound enables SAR exploration in the log P 3‑region while keeping the scaffold lean.

NHC Ligand Synthesis Requiring ortho‑Substitution with Para‑Accessibility at Minimal Steric Overhead

In the preparation of unsymmetrical N‑aryl N‑heterocyclic carbene (NHC) ligands, the single accessible para‑position of the target compound, combined with ortho‑methyl rather than ortho‑isopropyl groups, reduces the steric encumbrance around the metal centre compared with 2,6‑diisopropylaniline‑derived ligands [1]. This can improve catalytic turnover frequencies in cross‑coupling reactions while still providing the necessary ortho‑shielding to prevent orthometallation side reactions. Procurement teams supporting organometallic chemistry groups should stock this compound as a “Goldilocks” aniline that sits between 2,6‑dimethylaniline (insufficient steric protection) and 2,6‑diisopropylaniline (excess bulk).

Distillation‑Based Purification Workflows Transitioning from 2,6‑Diisopropylaniline Service

Because the boiling point of the target compound (259.9 °C) is only 2–3 °C higher than that of 2,6‑diisopropylaniline (257 °C), production facilities with existing vacuum‑distillation equipment rated for the latter can introduce the target compound without hardware modifications . This minimises capital expenditure and qualification time, a directly quantifiable procurement advantage when evaluating alternative aniline intermediates that would require new distillation infrastructure.

Co‑crystal and Supramolecular Tecton Screening with Tunable Conformational Presentation

The combination of a conserved 1‑donor/1‑acceptor H‑bond profile with a sterically induced conformational bias makes this compound a valuable tecton in co‑crystal screens where standard 2,6‑dimethylaniline has failed to yield novel solid forms . The negligible TPSA change (≤0.1 Ų) ensures that in silico drug‑likeness scores are not penalised, while the altered spatial presentation of the amine lone pair can unlock new hydrogen‑bonded synthons. Procurement for solid‑form screening libraries should include at least one lot for every 96‑well co‑crystal plate where aniline‑based tectons are desired.

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